molecular formula C13H19NO B411791 3-methyl-N-[(4-methylphenyl)methyl]butanamide

3-methyl-N-[(4-methylphenyl)methyl]butanamide

Cat. No.: B411791
M. Wt: 205.3g/mol
InChI Key: UXUOVEDGHBFCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[(4-methylphenyl)methyl]butanamide is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a derivative of butanamide, characterized by the presence of a methyl group and a 4-methylbenzyl group attached to the nitrogen atom.

Preparation Methods

The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-N-[(4-methylphenyl)methyl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

3-methyl-N-[(4-methylphenyl)methyl]butanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C13H19NO/c1-10(2)8-13(15)14-9-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

UXUOVEDGHBFCPN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC(C)C

Origin of Product

United States

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